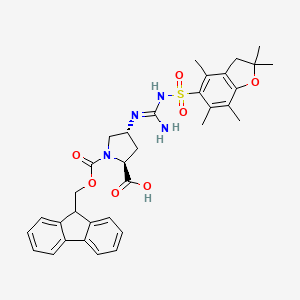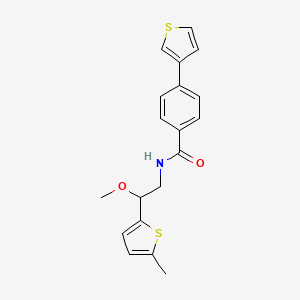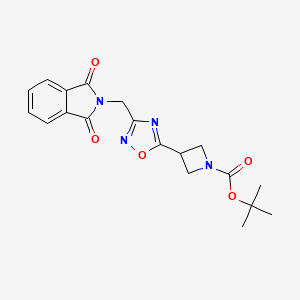
(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentamethylbenzyl (Pbf) protecting group on the guanidino moiety. This compound is valuable in the field of organic chemistry, particularly in the synthesis of complex peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group.
Guanidination: The guanidino group is introduced using a suitable guanidinating reagent.
Pbf Protection: The pentamethylbenzyl (Pbf) group is added to protect the guanidino moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Pbf deprotection.
Coupling Reagents: Carbodiimides such as DCC or EDC, and coupling additives like HOBt or HOAt.
Reaction Conditions: Typically carried out in organic solvents like DMF or DCM, under inert atmosphere.
Major Products
The major products formed from these reactions include:
Deprotected Amino Acids: After removal of protecting groups.
Peptides: Formed through coupling reactions with other amino acids.
科学的研究の応用
(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used in the synthesis of complex peptides and proteins for research and therapeutic purposes.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules.
Drug Development: Plays a role in the development of peptide-based drugs.
Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions.
作用機序
The mechanism of action of (2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid involves:
Protecting Group Functionality: The Fmoc and Pbf groups protect the amino and guanidino groups during peptide synthesis, preventing unwanted side reactions.
Coupling Efficiency: Enhances the efficiency of peptide bond formation by stabilizing reactive intermediates.
Molecular Targets: Targets specific amino acid residues in peptides and proteins, facilitating selective modifications.
類似化合物との比較
Similar Compounds
(S)-Fmoc-2-amino-4-(N’-Pbf-guanidino)-butyric acid: Similar structure but with a butyric acid backbone.
(S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid: Contains a propionic acid backbone.
Uniqueness
(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid is unique due to its pyrrolidine backbone, which imparts specific conformational properties to the peptides synthesized using this compound. This uniqueness makes it valuable in the synthesis of peptides with specific structural and functional characteristics.
特性
IUPAC Name |
(2S,4R)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O7S/c1-18-19(2)30(20(3)26-15-34(4,5)45-29(18)26)46(42,43)37-32(35)36-21-14-28(31(39)40)38(16-21)33(41)44-17-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27/h6-13,21,27-28H,14-17H2,1-5H3,(H,39,40)(H3,35,36,37)/t21-,28+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLBFKRSGGXJJF-PIKZIKFNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC3CC(N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=N[C@@H]3C[C@H](N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)
![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)
![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide](/img/structure/B2509108.png)



![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)


![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)

